molecular formula C8H11NO2 B8727684 3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one

3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one

Cat. No. B8727684
M. Wt: 153.18 g/mol
InChI Key: OERPJISRNHOYII-UHFFFAOYSA-N
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Patent
US08883778B2

Procedure details

Crude 2-chloroethyl 2-methylbut-3-yn-2-ylcarbamate (1.05 g, 5.5 mmol) was dissolved in dry THF (20 mL) and 60% NaH in oil (665 mg, 16.6 mmol) was added. The mixture was stirred under N2 for 1 day and 5% aq HCl (25 mL) was added. The mixture was extracted with EtOAc (175 mL). The organic layer was washed with brine (25 mL) and dried over Na2SO4. Removal of the solvent left an oil (1.03 g) which was purified by chromatography on a 12-g cartridge eluted with a 0-80% EtOAc in hexanes gradient to afford 3-(2-methylbut-3-yn-2-yl)oxazolidin-2-one (567 mg, 67%) as a white solid. 1H NMR (CDCl3) 1.72 (s, 6H), 2.43 (s, 1H), 3.74 (dd, 2H), 4.18 (dd, 2H).
Name
2-chloroethyl 2-methylbut-3-yn-2-ylcarbamate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
665 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:6][C:7](=[O:12])[O:8][CH2:9][CH2:10]Cl)([C:4]#[CH:5])[CH3:3].[H-].[Na+].Cl>C1COCC1>[CH3:1][C:2]([N:6]1[CH2:10][CH2:9][O:8][C:7]1=[O:12])([C:4]#[CH:5])[CH3:3] |f:1.2|

Inputs

Step One
Name
2-chloroethyl 2-methylbut-3-yn-2-ylcarbamate
Quantity
1.05 g
Type
reactant
Smiles
CC(C)(C#C)NC(OCCCl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
665 mg
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (175 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left an oil (1.03 g) which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a 12-g cartridge
WASH
Type
WASH
Details
eluted with a 0-80% EtOAc in hexanes gradient

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CC(C)(C#C)N1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 567 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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